molecular formula C7H6ClF B074489 3-Chloro-4-fluorotoluene CAS No. 1513-25-3

3-Chloro-4-fluorotoluene

Cat. No. B074489
CAS RN: 1513-25-3
M. Wt: 144.57 g/mol
InChI Key: IKNQPNLSEBWZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorotoluene is a fluorinated aromatic compound that has been the subject of various studies due to its unique chemical and physical properties. It is a valuable intermediate in organic synthesis, particularly in the synthesis of more complex fluorine-containing molecules.

Synthesis Analysis

  • The synthesis of similar fluorine-containing dienes, like 3-chloro-4-fluorothiophene-1,1-dioxide, has been achieved through a simple, three-step process starting from commercially available precursors. These dienes show high regioselectivity and good yields in Diels-Alder reactions with various dienophiles (Dmowski, Manko, & Nowak, 1998).
  • Another related compound, 4-Fluoro-3-phenoxytoluene, has been synthesized using the Ullmann coupling reaction, highlighting the versatility of fluorotoluene derivatives in organic synthesis (Zhao Wenxian, Wang De-kun, & Z. Yanli, 2004).

Molecular Structure Analysis

  • Studies on molecules like 2-chloro-4-fluorotoluene have used microwave spectroscopy and quantum chemistry to investigate molecular structure, showing the complexity of interactions in fluorotoluene compounds (Nair et al., 2020).

Chemical Reactions and Properties

  • Fluorotoluenes participate in various chemical reactions, such as nitration, halogenation, and coupling reactions, which modify their chemical properties and open pathways to new derivatives (Meng Xiao-yan, 2006).

Physical Properties Analysis

  • The physical properties of fluorotoluenes, including their phase behavior and interactions, are influenced by substitutions on the benzene ring. These properties are critical for applications in materials science and chemistry (N. Begum et al., 2013).

Chemical Properties Analysis

  • The chemical properties of 3-Chloro-4-fluorotoluene, such as reactivity and stability, are significantly influenced by the presence of the chlorine and fluorine atoms. These atoms affect the electron distribution in the molecule, thereby influencing its reactivity in organic synthesis (K. Christe et al., 1990).

Scientific Research Applications

  • Molecular Structure and Internal Rotation : Studies have examined the internal rotation and molecular structure of chloro-fluorotoluene derivatives, revealing insights into their molecular behavior and physical properties (Nair et al., 2020).

  • Vibronic Emission Spectrum : The vibronic emission spectrum of jet-cooled 3-chloro-4-fluorobenzyl radical, derived from 3-chloro-4-fluorotoluene, has been observed, providing valuable data for understanding the reaction paths and formation of radicals (Lee, 2021).

  • Nitration Processes : The compound has been used in studies examining the nitration of fluorotoluenes, which are important for the synthesis of various chemical products. These studies have explored the reaction conditions and selectivity of nitration processes (Maurya et al., 2003; Xiao-yan, 2006).

  • Polymorphism in C–H···F–C Hydrogen Bonded Monofluorotoluenes : Research has also been conducted on the polymorphic forms of fluorotoluene isomers, including 3-chloro-4-fluorotoluene, under different conditions like high pressure and low temperature (Ridout & Probert, 2013).

  • Synthesis of Derivatives : Various derivatives of 3-chloro-4-fluorotoluene have been synthesized for different applications, such as in the production of 4-fluoro-3-phenoxytoluene (Zhao Wenxian et al., 2004).

  • Fungal Metabolism of Toluene Derivatives : There's research on the metabolism of toluene derivatives, including fluorotoluenes, by fungi. This study provides insights into the biological transformation of these compounds (Prenafeta-Boldú et al., 2001).

  • Gas-phase Proton Transfer Studies : Gas-phase proton transfer equilibria in halogenotoluene mixtures, including fluorotoluene, have been examined to understand the chemical behavior and intermolecular interactions of these compounds (Fernandez et al., 1987).

Safety And Hazards

3-Chloro-4-fluorotoluene is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is also a flammable liquid . Personal protective equipment should be worn when handling this chemical .

Future Directions

3-Chloro-4-fluorotoluene is widely used in the pharmaceutical industry as an intermediate for the synthesis of various drugs . It is an essential component for many pharmaceutical companies and is used in the synthesis of various compounds, including antitumor agents, anti-inflammatory drugs, and herbicides .

properties

IUPAC Name

2-chloro-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQPNLSEBWZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371463
Record name 3-Chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorotoluene

CAS RN

1513-25-3
Record name 2-Chloro-1-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorotoluene
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorotoluene
Reactant of Route 3
3-Chloro-4-fluorotoluene
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-fluorotoluene
Reactant of Route 5
3-Chloro-4-fluorotoluene
Reactant of Route 6
3-Chloro-4-fluorotoluene

Citations

For This Compound
11
Citations
GW Lee - Spectrochimica Acta Part A: Molecular and …, 2021 - Elsevier
… -fluorobenzyl radical produced from 3-chloro-4-fluorotoluene in the gas phase. Although the 3-chloro-4-fluorobenzyl radical is the major product of the 3-chloro-4-fluorotoluene, we also …
Number of citations: 4 www.sciencedirect.com
LM Stock, FW Baker - Journal of the American Chemical Society, 1962 - ACS Publications
… found to be 64.2% 2and 35.8% 3-chloro-4-fluorotoluene; 76.8% 2,4- and … The other product was concluded to be 3-chloro-4fluorotoluene. … in both 2chloro- and 3-chloro-4-fluorotoluene. …
Number of citations: 40 pubs.acs.org
PD Bartlett, G Wallbillich, AS Wingrove… - Journal of the …, 1968 - ACS Publications
… one of the isomers, 3chloro-4-fluorotoluene, was … A 25% yield of 3-chloro-4-fluorotoluene, bp 152-154, was obtained. The material showed the expected 1:1 ratio of aromatic (t 2.85 to …
Number of citations: 50 pubs.acs.org
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2020 - Springer
… The alkaline aromatization of cyclohexenes 3c and 3d gave 3,4-difluorotoluene (4c) in 82—83% yield with 4-chloro-3-fluorotoluene (8c) and 3-chloro-4-fluorotoluene (8d) being formed …
Number of citations: 7 link.springer.com
JS Swenton, PD Bartlett - Journal of the American Chemical …, 1968 - ACS Publications
… A 25% yield of 3-chloro-4-fluorotoluene, bp 152-154, was obtained. The material showed the expected 1:1 ratio of aromatic (t 2.85 to 3.30) to aliphatic ( 8.80 singlet) protons with no ex…
Number of citations: 46 pubs.acs.org
HC Brown, G Marino - Journal of the American Chemical Society, 1962 - ACS Publications
… found to be 64.2% 2and 35.8% 3-chloro-4-fluorotoluene; 76.8% 2,4- and 24.2% 3,4-dichlorotoluene; 86.3% 2- and 13.7% 3-chloro-4-bromotoluene. …
Number of citations: 27 pubs.acs.org
JI DeGraw, M Cory, WA Skinner… - Journal of Medicinal …, 1967 - ACS Publications
The action on phenylalanine hydroxylase of a series of o-dihydroxy aromatic compounds and some substituted phenylalanine derivatives was studied. Chemical syntheses are reported …
Number of citations: 25 pubs.acs.org
M Mastragostino, G Casalbore, S Valcher… - … Chemistry and Interfacial …, 1978 - Elsevier
The anodic chlorination of aromatic compounds in anhydrous acetic acid has been further investigated. Evidence has been found for two different methods of electrochemical …
Number of citations: 5 www.sciencedirect.com
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
CW Liskey - 2013 - search.proquest.com
A method to conduct the one-pot, meta cyanation of arenes by iridium-catalyzed CH borylation and copper-mediated cyanation of the resulting arylboronate esters is described in …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.